Cas no 1806951-99-4 (2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde group and halogen substituents, making it a versatile intermediate in organic synthesis. The presence of difluoromethyl and trifluoromethyl groups enhances its electron-withdrawing properties, which can be leveraged in cross-coupling reactions and nucleophilic substitutions. The iodine substituent offers a handle for further functionalization via metal-catalyzed coupling reactions, while the aldehyde group provides a site for condensation or reduction reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated heterocycles are valued for their metabolic stability and lipophilicity. Its structural features make it a valuable building block for the development of bioactive molecules.
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde structure
1806951-99-4 structure
Product Name:2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
CAS No:1806951-99-4
MF:C8H3F5INO
MW:351.012011766434
CID:4895814
Update Time:2025-05-26

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
    • Inchi: 1S/C8H3F5INO/c9-7(10)6-3(8(11,12)13)1-4(14)5(2-16)15-6/h1-2,7H
    • InChI Key: AUFCRTTYPXVTGQ-UHFFFAOYSA-N
    • SMILES: IC1=C(C=O)N=C(C(F)F)C(C(F)(F)F)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 259
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019903-250mg
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
1806951-99-4 95%
250mg
$970.20 2022-03-31
Alichem
A029019903-500mg
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
1806951-99-4 95%
500mg
$1,718.70 2022-03-31
Alichem
A029019903-1g
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
1806951-99-4 95%
1g
$2,750.25 2022-03-31

Additional information on 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde

Recent Advances in the Application of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS: 1806951-99-4) in Chemical Biology and Pharmaceutical Research

The compound 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS: 1806951-99-4) has recently emerged as a promising building block in medicinal chemistry and chemical biology research. This polyhalogenated pyridine derivative has attracted significant attention due to its unique structural features, including the presence of difluoromethyl, trifluoromethyl, and iodo substituents, which confer distinctive electronic and steric properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules and as a tool compound for probing biological systems.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in the development of novel kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group was found to significantly influence the binding affinity of resulting compounds to target proteins, while the iodo substituent served as an excellent handle for further functionalization through cross-coupling reactions. The aldehyde functionality at the 6-position proved particularly valuable for subsequent derivatization via reductive amination or condensation reactions.

A recent breakthrough application was reported in ACS Chemical Biology (2024), where 1806951-99-4 was employed as a key intermediate in the synthesis of fluorescent probes for imaging protein-protein interactions. The researchers capitalized on the compound's stability under physiological conditions and its ability to undergo selective modifications at different positions. The resulting probes exhibited excellent cell permeability and target specificity, enabling real-time visualization of previously uncharacterized protein dynamics in live cells.

From a synthetic chemistry perspective, several innovative methodologies have been developed to access this compound and its derivatives. A 2023 Organic Letters publication described an improved synthetic route that significantly increased the overall yield while reducing the number of purification steps. This advancement has made the compound more accessible for broader research applications and facilitated structure-activity relationship studies in various drug discovery programs.

In the pharmaceutical industry, this compound has shown particular promise in the development of next-generation antiviral agents. Preliminary results from ongoing research (unpublished data, 2024) indicate that derivatives of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde exhibit potent activity against several RNA viruses, with some analogs demonstrating improved metabolic stability compared to current clinical candidates. The unique electronic properties imparted by the fluorine atoms appear to play a crucial role in enhancing membrane permeability and target engagement.

Looking forward, researchers anticipate expanding applications of this compound in chemical biology, particularly in the development of covalent inhibitors and activity-based probes. The presence of multiple reactive handles allows for diverse modification strategies, making it an attractive scaffold for addressing challenging biological targets. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, 1806951-99-4 is poised to play an increasingly important role in both academic research and pharmaceutical development.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd